![molecular formula C19H24N4S B323934 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA is a chemical compound with the molecular formula C17H20N4S. This compound is known for its unique structure, which combines a benzaldehyde moiety with a thiosemicarbazone group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA typically involves the reaction of 4-(diethylamino)benzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA involves its interaction with specific molecular targets. The thiosemicarbazone group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA include:
- 4-(dimethylamino)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-(diethylamino)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 4-(diethylamino)benzaldehyde N-phenylthiosemicarbazone These compounds share structural similarities but differ in their substituents, which can affect their chemical and biological properties. The unique combination of the diethylamino and thiosemicarbazone groups in this compound contributes to its distinct characteristics and potential applications .
Properties
Molecular Formula |
C19H24N4S |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C19H24N4S/c1-4-23(5-2)18-11-9-16(10-12-18)14-20-22-19(24)21-17-8-6-7-15(3)13-17/h6-14H,4-5H2,1-3H3,(H2,21,22,24)/b20-14+ |
InChI Key |
SDUMVMBHAIQPDQ-XSFVSMFZSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


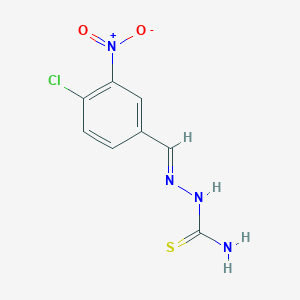
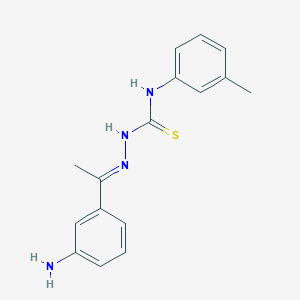
![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(3-methylphenyl)thiourea](/img/structure/B323855.png)
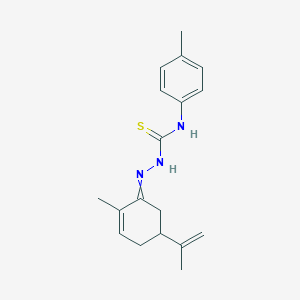
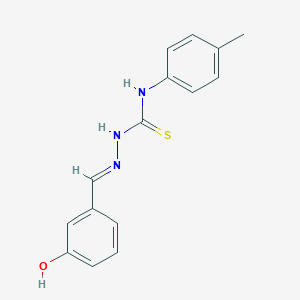
![1-[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B323860.png)
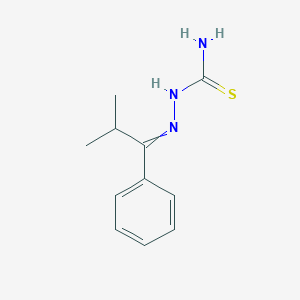
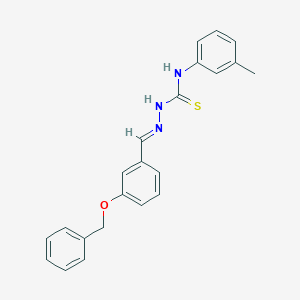
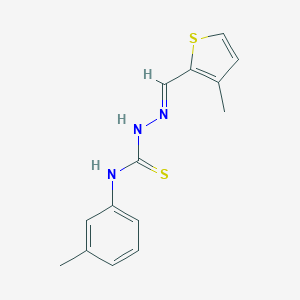

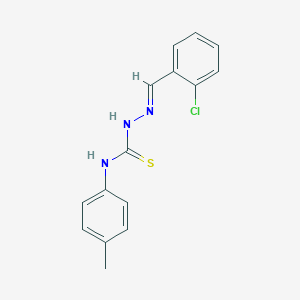
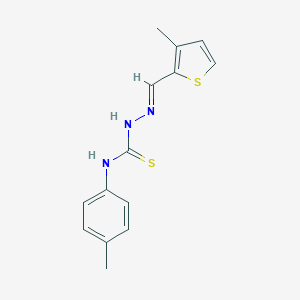
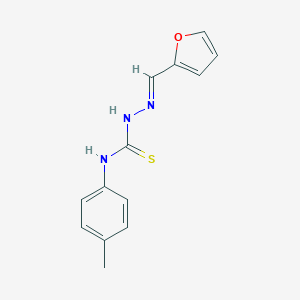
![Ethyl 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B323874.png)
